REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[NH2:16]N1C=NN=C1.CS(C)=O.CC(C)([O-])C.[Li+]>C(O)(=O)C>[NH2:16][C:8]1[C:9]([N+:10]([O-:12])=[O:11])=[C:2]([CH3:1])[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]=1[C:6]#[N:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
17 kg
|
Type
|
reactant
|
Smiles
|
NN1C=NN=C1
|
Name
|
|
Quantity
|
68.6 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
lithium tert-butoxide
|
Quantity
|
12.2 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Li+]
|
Name
|
|
Quantity
|
106.6 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
8.9 kg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preparation
|
Type
|
CUSTOM
|
Details
|
The product was crystallized
|
Type
|
CUSTOM
|
Details
|
over about 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
at about 20° C
|
Type
|
TEMPERATURE
|
Details
|
The product slurry was cooled to 10-15° C.
|
Type
|
WAIT
|
Details
|
held at this temperature for about 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
washed with water (106 L)
|
Type
|
CUSTOM
|
Details
|
The wet cake obtained
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum tray dryer at about 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |